3-(1,3-Thiazol-2-YL)benzoyl chloride
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Overview
Description
3-(1,3-Thiazol-2-YL)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-YL)benzoyl chloride typically involves the reaction of 3-(1,3-Thiazol-2-YL)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
3-(1,3-Thiazol-2-YL)benzoic acid+thionyl chloride→3-(1,3-Thiazol-2-YL)benzoyl chloride+sulfur dioxide+hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and reagent concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions to introduce various substituents onto the thiazole ring.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-(1,3-Thiazol-2-YL)benzoyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive acyl chloride group.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-2-YL)benzoyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic species it interacts with .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-YL)benzoyl chloride: Similar structure but with a benzothiazole ring instead of a thiazole ring.
3-(1,3-Oxazol-2-YL)benzoyl chloride: Contains an oxazole ring instead of a thiazole ring.
3-(1,3-Imidazol-2-YL)benzoyl chloride: Features an imidazole ring in place of the thiazole ring.
Uniqueness
3-(1,3-Thiazol-2-YL)benzoyl chloride is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and the types of interactions it can participate in, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)7-2-1-3-8(6-7)10-12-4-5-14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUZGIANBXFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640195 |
Source
|
Record name | 3-(1,3-Thiazol-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898288-99-8 |
Source
|
Record name | 3-(1,3-Thiazol-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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